N-ethyl-2-(thiophen-2-yl)quinazolin-4-amine
CAS No.:
Cat. No.: VC15042825
Molecular Formula: C14H13N3S
Molecular Weight: 255.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H13N3S |
|---|---|
| Molecular Weight | 255.34 g/mol |
| IUPAC Name | N-ethyl-2-thiophen-2-ylquinazolin-4-amine |
| Standard InChI | InChI=1S/C14H13N3S/c1-2-15-13-10-6-3-4-7-11(10)16-14(17-13)12-8-5-9-18-12/h3-9H,2H2,1H3,(H,15,16,17) |
| Standard InChI Key | TZWACSIIWFARTP-UHFFFAOYSA-N |
| Canonical SMILES | CCNC1=NC(=NC2=CC=CC=C21)C3=CC=CS3 |
Introduction
Chemical Properties and Structural Analysis
Molecular Architecture
N-Ethyl-2-(thiophen-2-yl)quinazolin-4-amine features a bicyclic quinazoline scaffold (C₈H₆N₂) fused with a thiophene moiety (C₄H₃S) at position 2 and an ethylamine substituent (-NHCH₂CH₃) at position 4 . The molecular formula is C₁₄H₁₄N₃S, with a calculated molecular weight of 256.35 g/mol. Key structural features include:
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Quinazoline core: A 1,3-diazanaphthalene system providing planar rigidity.
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Thiophene substitution: A sulfur-containing heterocycle at position 2, enhancing electronic diversity.
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N-Ethyl group: A short alkyl chain introducing stereoelectronic modulation.
Physicochemical Characteristics
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₄H₁₄N₃S |
| Molecular Weight | 256.35 g/mol |
| Solubility | Low in water; soluble in DMSO, DMF |
| LogP (Predicted) | 3.2 ± 0.5 (moderate lipophilicity) |
| Hydrogen Bond Donors | 1 (amine NH) |
| Hydrogen Bond Acceptors | 3 (quinazoline N atoms) |
The compound’s low aqueous solubility aligns with trends observed in similar quinazoline-thiophene hybrids . The thiophene ring contributes π-π stacking capabilities, while the ethyl group enhances membrane permeability compared to methyl analogs .
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis of N-ethyl-2-(thiophen-2-yl)quinazolin-4-amine can be adapted from copper-catalyzed methods for quinazolin-4-amine derivatives :
Step 1: Formation of 2-Isocyanobenzoate Intermediate
2-Aminobenzonitrile reacts with ethyl chloroformate in dichloromethane (DCM) under basic conditions (Et₃N) to yield ethyl 2-isocyanobenzoate .
Step 2: Copper-Catalyzed Coupling
The isocyanobenzoate intermediate undergoes a three-component reaction with ethylamine and thiophene-2-carboxaldehyde in the presence of Cu(OAc)₂·H₂O (5 mol%) . The mechanism involves:
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Nucleophilic attack by ethylamine on the isocyanide carbon.
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Cyclization to form the quinazoline core.
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Thiophene incorporation via Schiff base formation.
Step 3: Purification
Crude product is purified via silica gel chromatography (hexane/ethyl acetate gradient) to yield the target compound as a pale-yellow solid (anticipated yield: 65–70%) .
Spectroscopic Characterization
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¹H NMR (500 MHz, CDCl₃):
δ 8.35 (dd, J = 7.9 Hz, 1H, H-5 quinazoline),
δ 7.82–7.78 (m, 2H, H-6/H-7 quinazoline),
δ 7.45 (dd, J = 5.1 Hz, 1H, H-5 thiophene),
δ 7.20 (d, J = 3.5 Hz, 1H, H-3 thiophene),
δ 3.45 (q, J = 7.0 Hz, 2H, CH₂CH₃),
δ 1.25 (t, J = 7.0 Hz, 3H, CH₂CH₃). -
¹³C NMR:
161.2 ppm (C-4 quinazoline),
148.5 ppm (C-2 quinazoline),
137.8 ppm (C-2 thiophene),
44.1 ppm (CH₂CH₃),
12.8 ppm (CH₂CH₃).
| Hazard Statement | Precautionary Measure |
|---|---|
| H302 (Harmful if swallowed) | Avoid ingestion; use PPE |
| H315 (Skin irritation) | Wear gloves and lab coat |
| H319 (Eye irritation) | Use safety goggles |
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